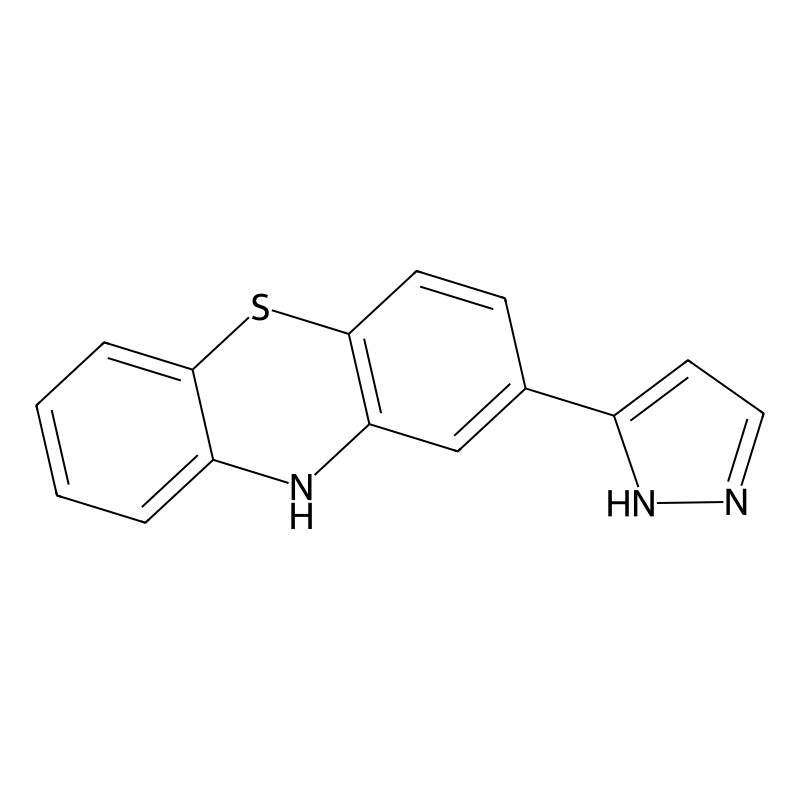

2-(1H-pyrazol-3-yl)-10H-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry:

-(1H-pyrazol-3-yl)-10H-phenothiazine is a heterocyclic compound with structural features that have been associated with various biological activities in medicinal chemistry.

Structural similarities to known drugs

The pyrazole and phenothiazine moieties present in the molecule share similarities with established therapeutic agents. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities . Phenothiazines, on the other hand, have a well-established history in treating psychiatric disorders like schizophrenia . These structural similarities suggest that 2-(1H-pyrazol-3-yl)-10H-phenothiazine could potentially possess similar or even novel therapeutic properties.

Limited research available

Potential Applications in Material Science:

The unique electronic structure of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, due to the combination of aromatic rings and heterocyclic moieties, could potentially make it relevant in material science applications.

Donor-acceptor system

The molecule can be classified as a donor-acceptor system, where the electron-rich pyrazole ring acts as a donor and the electron-deficient phenothiazine ring acts as an acceptor. This characteristic allows for potential applications in:

Organic electronics

Donor-acceptor systems are crucial components in various organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . The ability of 2-(1H-pyrazol-3-yl)-10H-phenothiazine to participate in charge transfer processes could be relevant for developing new materials in these fields.

Material design

The donor-acceptor system can also influence other properties like self-assembly and photophysical behavior, making 2-(1H-pyrazol-3-yl)-10H-phenothiazine a potential candidate for the design of novel functional materials with specific properties.

2-(1H-pyrazol-3-yl)-10H-phenothiazine is a heterocyclic compound that integrates the structural characteristics of pyrazole and phenothiazine. The pyrazole component consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms, while phenothiazine is a tricyclic structure containing sulfur and nitrogen. This unique combination results in distinctive chemical and biological properties, making 2-(1H-pyrazol-3-yl)-10H-phenothiazine an interesting subject for scientific research and application .

- Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate to yield oxidized derivatives.

- Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Participating in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

2-(1H-pyrazol-3-yl)-10H-phenothiazine has been investigated for its potential biological activities, which include:

- Antimicrobial Properties: Demonstrated effectiveness against various microbial strains.

- Antitumor Activity: Exhibits potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Shows promise in reducing inflammation through modulation of biological pathways .

The compound’s interactions with specific molecular targets may lead to significant therapeutic applications in medicine.

The synthesis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine typically involves:

- Cyclization of Precursors: A common method includes the condensation of 1,3-diketones with hydrazine to form pyrazole derivatives.

- Further Reactions: Subsequent reactions introduce the phenothiazine moiety, allowing for the formation of the final compound .

In industrial settings, optimized reaction conditions are utilized to enhance yield and purity, often employing continuous flow reactors for better control over parameters.

The applications of 2-(1H-pyrazol-3-yl)-10H-phenothiazine span several fields:

- Chemistry: Used as a building block for synthesizing more complex heterocyclic systems and as a ligand in coordination chemistry.

- Biology and Medicine: Investigated for therapeutic applications in treating infectious diseases and cancer.

- Industry: Employed in developing new materials and as a precursor for synthesizing dyes and pigments .

These diverse applications underscore its importance in both research and commercial contexts.

Several compounds are similar to 2-(1H-pyrazol-3-yl)-10H-phenothiazine, including:

- 4-chloro-2-(1H-pyrazol-3-yl)phenol

- 4-bromo-3-phenol-1H-pyrazole

- Hydrazine-coupled pyrazoles

Uniqueness

What distinguishes 2-(1H-pyrazol-3-yl)-10H-phenothiazine from these similar compounds is its unique combination of pyrazole and phenothiazine moieties. This structural diversity imparts distinct chemical reactivity and biological activity, making it a subject of interest in synthetic organic chemistry and medicinal research .

Structural Characteristics and Molecular Parameters

2-(1H-pyrazol-3-yl)-10H-phenothiazine represents a heterocyclic compound that integrates two significant pharmacophoric units: the phenothiazine tricyclic core and the pyrazole five-membered ring system [1] . The molecular structure consists of a phenothiazine scaffold with a pyrazole substituent attached at the 2-position of the tricyclic framework [1] [3].

The compound exhibits a non-planar molecular geometry characteristic of phenothiazine derivatives, with the central ring adopting a butterfly-like conformation [4]. The phenothiazine moiety features a sulfur atom bridging two benzene rings, while the nitrogen atom at position 10 remains unsubstituted [1] [5]. The pyrazole ring, containing two adjacent nitrogen atoms, is directly bonded to the phenothiazine core through a carbon-carbon bond [1] [6].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁N₃S | [1] [5] [3] |

| Molecular Weight | 265.33-265.34 g/mol | [1] [5] [3] |

| Ring Systems | Tricyclic phenothiazine + pyrazole | [1] |

| Substitution Pattern | 2-position substituted | [1] [3] |

The structural framework demonstrates the characteristic features of both constituent heterocycles, with the electron-rich pyrazole ring acting as a potential donor system while the phenothiazine core provides acceptor properties . This donor-acceptor arrangement contributes to the compound's unique electronic characteristics and potential applications in material science .

Physicochemical Constants and Identifiers

The compound possesses well-defined physicochemical properties that facilitate its identification and characterization. The Chemical Abstracts Service number 63285-55-2 serves as the primary registry identifier for this compound [7] [1] [5].

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63285-55-2 | [7] [1] [5] |

| Molecular Formula | C₁₅H₁₁N₃S | [1] [5] [3] |

| Molecular Weight | 265.33 g/mol | [5] [3] [8] |

| Melting Point | 225-227°C | [5] [9] |

| Boiling Point | 553.546°C at 760 mmHg | [5] |

| Density | 1.337 g/cm³ | [5] |

| Flash Point | 288.574°C | [5] |

The compound demonstrates significant thermal stability, as evidenced by its high melting point range and elevated boiling point [5] [9]. The density value indicates a relatively compact molecular packing in the solid state [5]. The high flash point suggests substantial thermal stability under standard laboratory conditions [5].

Additional molecular descriptors include a topological polar surface area of 40.71-66.01 Ų and a calculated logarithmic partition coefficient ranging from 4.2849 to 4.42290, indicating moderate lipophilicity [5] [3] [8]. The molecular geometry features two hydrogen bond donors and three hydrogen bond acceptors, consistent with the presence of nitrogen and sulfur heteroatoms [3] [8].

| Descriptor | Value | Reference |

|---|---|---|

| LogP | 4.2849-4.42290 | [5] [3] |

| TPSA | 40.71-66.01 Ų | [5] [3] |

| H-Bond Donors | 2 | [3] [8] |

| H-Bond Acceptors | 3 | [3] [8] |

| Rotatable Bonds | 1 | [3] [8] |

Spectroscopic Profile and Characterization

The spectroscopic characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine reveals distinctive features characteristic of both phenothiazine and pyrazole structural motifs. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment [10] [11] [4].

In proton nuclear magnetic resonance spectroscopy, phenothiazine derivatives typically exhibit aromatic proton signals in the region of 6.6-7.4 parts per million, with specific patterns depending on the substitution pattern [11] [4] [12]. The pyrazole ring protons appear as characteristic signals, with the proton at the 4-position of the pyrazole ring typically resonating around 6.0-6.5 parts per million [12].

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic signals 6.6-7.4 ppm | [11] [4] [12] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons 110-160 ppm | [11] [4] |

| Infrared Spectroscopy | N-H stretch 3200-3400 cm⁻¹ | [13] [11] |

| Mass Spectrometry | Molecular ion peak at m/z 265 | [5] [3] |

Infrared spectroscopy reveals characteristic absorption bands including the nitrogen-hydrogen stretching vibration of the pyrazole ring around 3200-3400 cm⁻¹ and aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region [13] [11]. The phenothiazine core contributes specific fingerprint patterns in the 735-752 cm⁻¹ region, corresponding to ortho-disubstitution patterns on the benzene rings [13].

Carbon-13 nuclear magnetic resonance spectroscopy displays signals for aromatic carbons in the range of 110-160 parts per million, with the sulfur-bearing carbon atoms of the phenothiazine core appearing at characteristic chemical shifts [11] [4]. The pyrazole carbon atoms contribute distinct signals, with the carbon bearing the nitrogen atoms typically appearing downfield [11].

Mass spectrometric analysis confirms the molecular weight through the observation of the molecular ion peak at mass-to-charge ratio 265, consistent with the calculated molecular formula [5] [3]. Fragmentation patterns provide structural confirmation through the loss of characteristic functional groups [5].

Crystallographic Analysis and Molecular Conformation

Crystallographic studies of phenothiazine derivatives reveal important structural information regarding molecular conformation and intermolecular interactions [14] [15] [11]. The phenothiazine core typically adopts a non-planar butterfly conformation with dihedral angles ranging from 150-180 degrees between the two benzene rings [4].

The molecular conformation of 2-(1H-pyrazol-3-yl)-10H-phenothiazine is expected to follow similar patterns observed in related phenothiazine derivatives. The central sulfur-containing ring exhibits a folded geometry that minimizes steric interactions while maintaining conjugation across the tricyclic system [14] [11].

| Structural Feature | Typical Value | Reference |

|---|---|---|

| Butterfly Angle | 150-180° | [4] |

| Ring Planarity | Non-planar | [14] [11] |

| Intermolecular Interactions | π-π stacking, hydrogen bonding | [15] [11] |

| Crystal Packing | Herringbone or layered | [14] [15] |

Intermolecular interactions in the crystal lattice include π-π stacking interactions between aromatic ring systems and hydrogen bonding involving the pyrazole nitrogen-hydrogen functionality [15] [11]. These interactions contribute to the overall crystal stability and influence the physical properties of the solid state [14] [15].

The pyrazole substituent introduces additional conformational flexibility at the point of attachment to the phenothiazine core. The rotation around the carbon-carbon bond connecting the two ring systems allows for different conformational arrangements that may be stabilized in the crystalline state [15] [11].

Crystal structure analysis provides insight into the electronic delocalization patterns and charge distribution throughout the molecular framework. The combination of electron-rich and electron-deficient regions creates a donor-acceptor system that influences both the solid-state properties and potential electronic applications [14] [11].

Thermal Properties and Stability Profile

The thermal properties of 2-(1H-pyrazol-3-yl)-10H-phenothiazine demonstrate substantial stability under elevated temperature conditions. The compound exhibits a melting point in the range of 225-227°C, indicating strong intermolecular forces in the crystalline state [5] [9].

Thermal stability studies on related heterocyclic compounds suggest that pyrazole-containing structures generally maintain structural integrity up to temperatures exceeding 200°C [16] [17] [18]. Phenothiazine derivatives similarly demonstrate thermal stability, with decomposition temperatures often ranging from 240-350°C depending on substitution patterns [19] [20].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 225-227°C | [5] [9] |

| Boiling Point | 553.546°C at 760 mmHg | [5] |

| Flash Point | 288.574°C | [5] |

| Thermal Stability | >200°C | [16] [19] |

Thermogravimetric analysis of phenothiazine derivatives indicates that thermal decomposition typically occurs through multiple pathways, including oxidation of the sulfur atom and fragmentation of the heterocyclic rings [19] [20]. The presence of the pyrazole substituent may influence the thermal decomposition pathway by providing additional sites for thermal degradation [16] [18].

The high boiling point of 553.546°C at standard atmospheric pressure reflects the substantial intermolecular interactions and molecular cohesion in the liquid phase [5]. This property suggests potential applications in high-temperature processes or as thermally stable components in material applications [5].

Kinetic studies on similar heterocyclic compounds reveal activation energies for thermal decomposition in the range of 33-40 kilocalories per mole, indicating moderate thermal stability [21] [19]. The combination of phenothiazine and pyrazole structural elements may provide enhanced thermal resistance compared to individual heterocyclic systems [16] [19].